![molecular formula C21H25N5O3 B2585741 2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 2034427-89-7](/img/structure/B2585741.png)
2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies . For instance, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .Scientific Research Applications
Synthesis and Structural Characterization
The process of designing and synthesizing compounds with piperazine moieties, similar to the chemical compound , often involves evaluating their structural characteristics through various analytical techniques such as NMR, IR, and mass spectrometry. These compounds are synthesized to explore their biological activities, including antitumor, antimicrobial, and antifungal properties (Wu et al., 2017), (Patel & Agravat, 2007).
Biological Activities
Antitumor Activities : Novel compounds containing piperazine and similar moieties have been synthesized and evaluated for their potential antitumor activities. These compounds are tested against various cancer cell lines, including HeLa and A549, showing potent antiproliferative activity and the ability to induce cell apoptosis and cell cycle arrest (Wu et al., 2017).
Antimicrobial and Antifungal Activities : The synthesized compounds are also evaluated for their antimicrobial and antifungal activities. They are compared with standard drugs to assess their efficacy against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. The evaluation indicates that some of these compounds exhibit good anthelmintic activity, potentially offering new treatments for infections (Kumar & Sahoo, 2014).
Pharmacological Applications
The research on these compounds extends to exploring their potential pharmacological applications. For instance, studies involving the radiosynthesis of tracers for imaging receptors in the brain indicate the application of structurally related compounds in neuroimaging and potentially in diagnosing neurological disorders (Arponen et al., 2010).
properties
IUPAC Name |
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c27-21(22-16-3-5-18-19(13-16)29-12-11-28-18)14-25-7-9-26(10-8-25)20-6-4-17(23-24-20)15-1-2-15/h3-6,13,15H,1-2,7-12,14H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQSLIXWDNIWRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide |
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